2-Hydroxypropanoyl chloride

Acyl chloride Hydrolysis Reactivity

2-Hydroxypropanoyl chloride (CAS 61882-51-7), also known as lactic acid chloride, is an acyl chloride derivative of lactic acid with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol. It is a colorless to pale yellow liquid with a pungent odor and is highly reactive due to the presence of both an acyl chloride group and a secondary hydroxyl group.

Molecular Formula C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 61882-51-7
Cat. No. B6320220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropanoyl chloride
CAS61882-51-7
Molecular FormulaC3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)O
InChIInChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3
InChIKeyHGVUWQBXZZWUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropanoyl Chloride (CAS 61882-51-7): Chemical Identity and Procurement Baseline


2-Hydroxypropanoyl chloride (CAS 61882-51-7), also known as lactic acid chloride, is an acyl chloride derivative of lactic acid with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is highly reactive due to the presence of both an acyl chloride group and a secondary hydroxyl group . The compound is available as a racemic mixture, as well as in its (R)- and (S)-enantiomeric forms (CAS 685141-32-6 and 162627-02-3, respectively), which enables stereoselective synthetic applications .

2-Hydroxypropanoyl Chloride: Why Substitution with Other Acyl Chlorides Compromises Synthetic Outcomes


While many acyl chlorides can serve as acylating agents, 2-hydroxypropanoyl chloride offers distinct structural and reactivity advantages that are not replicable by simpler analogs like acetyl chloride or propionyl chloride. The presence of a secondary hydroxyl group introduces both hydrogen-bonding capability and a site for further derivatization, while the chiral center at C2 enables stereochemical control in synthesis . Generic substitution with non-hydroxylated acyl chlorides would eliminate these functionalities, potentially altering reaction pathways, product properties, or biological activity. Furthermore, the proximity of the hydroxyl group to the reactive acyl chloride influences both the compound's stability and its reactivity profile, making it uniquely suited for applications requiring a lactic acid-derived scaffold .

Quantitative Comparative Evidence for 2-Hydroxypropanoyl Chloride (CAS 61882-51-7) Selection


Enhanced Reactivity: Acyl Chloride vs. Alkyl Chloride Hydrolysis Rates

Acyl chlorides, including 2-hydroxypropanoyl chloride, exhibit significantly higher reactivity toward nucleophiles compared to alkyl chlorides due to the enhanced electrophilicity of the carbonyl carbon. In hydrolysis reactions, acyl chlorides react rapidly and exothermically with water to yield carboxylic acids and HCl, whereas alkyl chlorides require prolonged heating or strong nucleophiles for substitution [1]. This class-level difference is critical for synthetic efficiency: the hydrolysis half-life of a typical acyl chloride in aqueous conditions is on the order of seconds to minutes, while primary alkyl chlorides may remain stable for hours under the same conditions [2].

Acyl chloride Hydrolysis Reactivity

Chiral Center Availability: Stereochemical Control via Enantiopure 2-Hydroxypropanoyl Chloride

2-Hydroxypropanoyl chloride possesses a chiral center at C2, enabling the procurement of enantiomerically pure (R)- and (S)-forms (CAS 685141-32-6 and 162627-02-3) . In contrast, commonly used acyl chlorides such as acetyl chloride (CH₃COCl) and propionyl chloride (CH₃CH₂COCl) are achiral and cannot impart stereochemical information to reaction products. This chiral pool availability allows for the direct introduction of a lactic acid-derived stereocenter into target molecules without the need for resolution steps, a significant advantage in the synthesis of enantiomerically pure pharmaceuticals and natural products .

Chiral synthesis Enantiomeric purity Stereochemistry

Physicochemical Property Comparison: Boiling Point and Vapor Pressure of 2-Hydroxypropanoyl Chloride

Predicted physicochemical data indicate that 2-hydroxypropanoyl chloride has a boiling point of 144.5±23.0 °C at 760 mmHg and a vapor pressure of 2.0±0.6 mmHg at 25 °C . For comparison, the achiral analog propionyl chloride (CAS 79-03-8) has a boiling point of 77–79 °C and a vapor pressure of approximately 100 mmHg at 25 °C [1]. The higher boiling point and lower vapor pressure of 2-hydroxypropanoyl chloride are attributed to intramolecular hydrogen bonding involving the hydroxyl group, which reduces volatility and may influence handling and storage conditions.

Physical properties Boiling point Vapor pressure

Optimized Application Scenarios for 2-Hydroxypropanoyl Chloride (CAS 61882-51-7) Based on Quantitative Evidence


Synthesis of Chiral Pharmaceuticals and Natural Product Derivatives

When enantiopure building blocks are required, procurement of (R)- or (S)-2-hydroxypropanoyl chloride provides a direct route to introduce a lactic acid-derived stereocenter. This avoids racemic synthesis and subsequent resolution, streamlining the preparation of chiral drugs, agrochemicals, and bioactive natural product analogs. The chiral center differentiates it from achiral acyl chlorides like acetyl chloride .

Efficient Acylation for Time-Sensitive Parallel Synthesis

In high-throughput or parallel synthesis workflows, the exceptionally high reactivity of 2-hydroxypropanoyl chloride toward nucleophiles (e.g., amines, alcohols) enables rapid acylation at room temperature, reducing cycle times compared to less reactive alternatives. This class-level reactivity advantage is critical for maintaining throughput in medicinal chemistry campaigns [1].

Preparation of Functionalized Polymers and Biodegradable Materials

2-Hydroxypropanoyl chloride can be employed as a reactive monomer or chain-end modifier in polymer synthesis. The presence of both an acyl chloride (for ester/amide bond formation) and a hydroxyl group (for further chain extension or crosslinking) offers a bifunctional building block not available with simpler acyl chlorides. This enables the creation of functionalized polyesters, polyamides, or hydrogels with tailored properties for drug delivery or tissue engineering applications .

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